molecular formula C12H16O4S2 B1675935 Malotilate CAS No. 59937-28-9

Malotilate

Número de catálogo B1675935
Número CAS: 59937-28-9
Peso molecular: 288.4 g/mol
Clave InChI: YPIQVCUJEKAZCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Malotilate is a drug that has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats .


Synthesis Analysis

The production process of Malotilate involves acting on liver cells, promoting the synthesis of RNA, activating ribosomes to enhance protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Molecular Structure Analysis

The molecular formula of Malotilate is C12H16O4S2 . The average mass is 288.383 Da .


Chemical Reactions Analysis

Malotilate acts on liver cells, promotes the synthesis of RNA, activates ribosomes to enhance the ability of protein synthesis, thereby activating liver functions and inhibiting the progression of liver fibrosis .


Physical And Chemical Properties Analysis

Malotilate is a light yellow crystal with a melting point of about 60.5°C . It is soluble in benzene, cyclohexane, hexane, or ether .

Aplicaciones Científicas De Investigación

1. Acceleration of Liver Regeneration

  • Summary of Application : Malotilate has been studied for its effect on liver regeneration using partially hepatectomized rats .
  • Methods of Application : Malotilate was administered orally at a dosage of 100 mg/kg/day. The weight gain of the liver after partial hepatectomy was observed .
  • Results : The administration of Malotilate facilitated the weight gain of the liver after partial hepatectomy. The protein, RNA, and DNA contents of the regenerating liver correlated well with the weight gain .

2. Treatment of Chronic Liver Injury

  • Summary of Application : Malotilate has been proposed as a new drug for the treatment of chronic liver diseases. Its effect was studied in carbon tetrachloride (CCl4)-induced chronic liver injury in rats .
  • Methods of Application : Malotilate was administered orally at a dosage of 50 mg/kg for 5 days per week simultaneously with CCl4 for 6 weeks .
  • Results : Malotilate suppressed the increase of plasma aminotransferase activity and significantly decreased the accumulation of lipid and collagen in the liver .

3. Inhibition of Skeletal Muscle Atrophy

  • Summary of Application : Malotilate, a clinically safe drug developed for enhancing liver regeneration and an Alox5 inhibitor, was investigated as a repurposing candidate for the inhibition of skeletal muscle atrophy .
  • Methods of Application : The methods of application were not specified in the available information .
  • Results : The results or outcomes obtained were not specified in the available information .

4. Inhibition of Skeletal Muscle Atrophy

  • Summary of Application : Malotilate, a clinically safe drug developed for enhancing liver regeneration and an Alox5 inhibitor, was investigated as a repurposing candidate for the inhibition of skeletal muscle atrophy .
  • Methods of Application : The potential effects of gene knockdown and pharmacological targeting of Alox5 on skeletal muscle atrophy were investigated using cell-based models, animal models, and human skeletal muscle tissue cultures .
  • Results : Myotubes treated with the atrophy-inducing glucocorticoid, dexamethasone, were protected from catabolic responses by treatment with malotilate (+41.29%, P < 0.01). Similar anti-atrophy effects were achieved by gene knockdown of Alox5 (+30.4%, P < 0.05). In an in vivo model of skeletal muscle atrophy, malotilate treatment enhanced muscle performance (Grip strength: +35.72%, Latency to fall: +553.1%, P < 0.05), increased mass and fiber cross-sectional area (Quadriceps: +23.72%, Soleus: +33.3%, P < 0.01), and down-regulated atrogene expression (Atrogin-1: -61.58%, Murf-1: -66.06%, P < 0.01) .

5. Treatment of Liver Cirrhosis and Chronic Hepatitis

  • Summary of Application : Malotilate is effective against liver cirrhosis and chronic hepatitis .
  • Methods of Application : The primary action is considered to be related to the enhanced synthesis of protein in the liver .
  • Results : The specific results or outcomes obtained were not specified in the available information .

6. Prevention of Dimethylnitrosamine-Induced Liver Fibrosis

  • Summary of Application : Dimethylnitrosamine-induced liver damage, which leads to hepatic failure and death of the animal, was prevented by treatment with malotilate .
  • Methods of Application : The methods of application were not specified in the available information .
  • Results : The results or outcomes obtained were not specified in the available information .

7. Targeting Organogenesis Signaling and Insulin-Like Growth Factor-1

  • Summary of Application : Malotilate was investigated as a repurposing candidate for targeting organogenesis signaling and insulin-like growth factor-1 .
  • Methods of Application : The potential effects of gene knockdown and pharmacological targeting of Alox5 on skeletal muscle atrophy were investigated using cell-based models, animal models, and human skeletal muscle tissue cultures .
  • Results : Myotubes treated with the atrophy-inducing glucocorticoid, dexamethasone, were protected from catabolic responses by treatment with malotilate (+41.29%, P < 0.01). Similar anti-atrophy effects were achieved by gene knockdown of Alox5 (+30.4%, P < 0.05) .

8. Treatment of Liver Cirrhosis and Chronic Hepatitis

  • Summary of Application : Malotilate is effective against liver cirrhosis and chronic hepatitis .
  • Methods of Application : The primary action is considered to be related to the enhanced synthesis of protein in the liver .
  • Results : The specific results or outcomes obtained were not specified in the available information .

9. Prevention of Dimethylnitrosamine-Induced Liver Fibrosis

  • Summary of Application : Dimethylnitrosamine-induced liver damage, which leads to hepatic failure and death of the animal, was prevented by treatment with malotilate .
  • Methods of Application : The methods of application were not specified in the available information .
  • Results : The results or outcomes obtained were not specified in the available information .

Safety And Hazards

Malotilate is not specifically hazardous according to OSHA . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken .

Direcciones Futuras

Malotilate has been used in studies for the treatment of liver disease . It has been shown to facilitate liver regeneration in rats . It is a new hope for a clinically effective agent for the treatment of liver disease .

Relevant Papers

Several papers have been published on Malotilate. They discuss its effects on eicosanoid production in inflammatory bowel disease in rats , its treatment of liver disease , and its potential as a clinically effective agent for the treatment of liver disease .

Propiedades

IUPAC Name

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQVCUJEKAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046463
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malotilate

CAS RN

59937-28-9
Record name Malotilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59937-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malotilate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malotilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Malotilate
Reactant of Route 2
Reactant of Route 2
Malotilate
Reactant of Route 3
Reactant of Route 3
Malotilate
Reactant of Route 4
Reactant of Route 4
Malotilate
Reactant of Route 5
Reactant of Route 5
Malotilate
Reactant of Route 6
Malotilate

Citations

For This Compound
974
Citations
Y Imaizumi, M KATOH, T SUGIMOTO… - The Japanese Journal of …, 1982 - jstage.jst.go.jp
… These results suggest that malotilate is a new type of inducer … can be formulated that malotilate enhances liver protein synthesis … In the present work, the effect of malotilate on the protein …
Number of citations: 32 www.jstage.jst.go.jp
L Ryhänen, F Stenbäck, L Ala-Kokko… - Journal of hepatology, 1996 - Elsevier
… from both malotilate-treated and untreated … malotilate treatment, and a constant increase was noted in the amounts of hepatic type III and IV collagens, laminin and fibronectin. Malotilate …
Number of citations: 44 www.sciencedirect.com
O Ohgoda, H Koga, A Sakai, K Kanai, Y Niwano… - Journal of …, 1996 - infona.pl
To evaluate the migration of fibroblasts, we introduced a three-dimensional culture system supplemented with L-ascorbic acid 2-phosphate (pAsc). By using this system, the effect of …
Number of citations: 2 www.infona.pl
L Ala-Kokko, F Stenbäck, L Ryhänen - Biochemical journal, 1987 - portlandpress.com
Malotilate is a new drug suggested for use in chronic liver diseases. It is shown here to prevent liver damage caused by CCl4. The concomitant administration of malotilate with CCl4 …
Number of citations: 39 portlandpress.com
A European Multicentre Study Group - Journal of Hepatology, 1993 - Elsevier
… Malotilate had no clear effect on pruritus. In malotilate recipients the following statistically … Evaluation of entry and 2-year liver biopsies indicated that malotilate diminished plasma cell …
Number of citations: 18 www.sciencedirect.com
O Ohgoda, A Sakai, H Koga, K Kanai, T Miyazaki… - Journal of …, 1998 - Elsevier
… treatment with malotilate in terms of accelerated granulation tissue formation and re-epithelialization [9]. In this study, the effect of malotilate on fibroblast-migration was also evaluated. …
Number of citations: 38 www.sciencedirect.com
J Zhang, Y Gao, S Qian, X Liu, H Zu - International journal of pharmaceutics, 2011 - Elsevier
Malotilate (MT) is a hepatoprotective drug administered orally. However, MT was found to be a poorly water-soluble drug with low oral bioavailability. In the present investigation, a …
Number of citations: 21 www.sciencedirect.com
S Takase, A Takada, M Yasuhara, H Sato… - Gastroenterologia …, 1988 - Springer
… reduced by malotilate. The prognoses of the decompensated liver cirrhosis patients treated with malotilate were significantly better than those who did not receive malotilate. These …
Number of citations: 12 link.springer.com
S Keiding, JH Badsberg, U Becker, KD Bentsen… - Journal of …, 1994 - Elsevier
The aim of this study was to examine the effect of malotilate on survival in patients with alcoholic liver disease and to determine prognostic variables for survival. Four hundred and …
Number of citations: 38 www.sciencedirect.com
L Ala-Kokko, F Stenbäck… - The Journal of laboratory …, 1989 - translationalres.com
… Malotilate drastically reduced the increases in the amount of type I procollagen α2-chain … , malotilate treatment was able to reduce liver damage. We suggest that the effect of malotilate …
Number of citations: 38 www.translationalres.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.